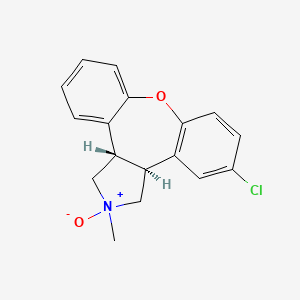

Asenapine N-Oxide

Description

Significance of N-Oxidation in Drug Metabolism and Discovery

N-oxidation is a prevalent Phase I metabolic pathway for many nitrogen-containing drugs, particularly those with tertiary amine functionalities pressbooks.pubhyphadiscovery.comnih.gov. This process is typically mediated by enzymes such as Cytochrome P450 (CYP) isoforms and Flavin-containing Monooxygenases (FMOs) pressbooks.pubhyphadiscovery.comdrughunter.com. The introduction of an N-oxide group can significantly alter a molecule's physicochemical properties, potentially enhancing water solubility, reducing membrane permeability, or influencing immunogenicity acs.orgacs.orgnih.gov.

In drug discovery, N-oxidation can be a deliberate strategy to create prodrugs, modify a drug's pharmacokinetic profile, or even generate new therapeutic entities acs.orgacs.orgnih.gov. Conversely, it can also lead to inactive metabolites, or in some instances, active metabolites or metabolites that can revert to the parent drug, thereby affecting drug efficacy and safety hyphadiscovery.comnih.gov. Therefore, a thorough understanding of N-oxidation pathways and the resulting N-oxide metabolites is crucial for comprehensive drug development, impacting predictions of pharmacokinetics, pharmacodynamics, and potential toxicities nih.gov.

Overview of Prior Research Domains Pertaining to Asenapine (B1667633) N-Oxide

Metabolism and Identification: Studies investigating the metabolism of asenapine have consistently identified Asenapine N-Oxide as a metabolite. In vitro studies using human liver microsomes indicate that the enzyme CYP1A2 plays a significant role in the N-oxidation of asenapine to form this compound tga.gov.au. While this compound is identified in human plasma and excreta, its concentrations are generally reported to be lower compared to other major metabolites, such as glucuronides or N-desmethylated products tga.gov.aunih.govresearchgate.net. Some research suggests that while this compound is a relevant metabolite in animal models, it constitutes only a minor fraction of the total drug-related material in human plasma tga.gov.au. However, it has also been noted as a potential excretory metabolite, sometimes in conjunction with hydroxylations nih.govresearchgate.net. The synthesis of stable isotope-labeled this compound has also been undertaken to support analytical method development and metabolite identification studies researchgate.net.

Chemical Characterization and Synthesis: this compound is a well-defined chemical entity with specific identifiers. Its chemical structure and properties have been cataloged, and it is commercially available from various chemical suppliers for research and analytical purposes, including method development and quality control opulentpharma.comsynzeal.comallmpus.comnih.gov.

Data Tables:

Table 1: Identified Asenapine Metabolites in Human Studies

| Metabolite Name | Primary Metabolic Route(s) | Major Site of Observation | Relative Abundance/Significance in Humans |

| Asenapine N(+)-glucuronide | Direct Glucuronidation | Plasma, Urine, Feces | Principal circulating and excretory metabolite nih.govresearchgate.net |

| N-desmethylasenapine | N-demethylation | Plasma, Urine, Feces | Significant circulating metabolite tga.gov.aunih.govresearchgate.net |

| N-desmethylasenapine-N-carbamoyl-glucuronide | N-demethylation, Glucuronidation | Plasma, Urine, Feces | Circulating metabolite nih.govresearchgate.net |

| Asenapine 11-O-sulfate | Sulfation | Plasma | Circulating metabolite nih.govresearchgate.net |

| This compound | N-oxidation | Plasma, Urine, Feces | Minor circulating metabolite; more significant in animals tga.gov.aunih.govresearchgate.net |

| 11-hydroxyasenapine (B583361) | Hydroxylation | Urine, Feces | Excretory metabolite nih.govresearchgate.net |

| N-formylasenapine | Formylation, Hydroxylation | Urine, Feces | Excretory metabolite nih.govresearchgate.net |

Table 2: Chemical Information for this compound

| Property | Value | Source(s) |

| Chemical Name | (3aR-trans)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole 2-Oxide | synzeal.comnih.gov |

| CAS Number | 128949-51-9 | allmpus.comnih.gov |

| Molecular Formula | C17H16ClNO2 | synzeal.comallmpus.comnih.gov |

| Molecular Weight | 301.77 g/mol | synzeal.comallmpus.comnih.gov |

| Purity (typical) | ≥98% (by HPLC) | allmpus.com |

| Solubility | Methanol (B129727), DMSO | allmpus.com |

Mentioned Compounds:

Asenapine

this compound

N-desmethylasenapine

Asenapine N(+)-glucuronide

N-desmethylasenapine-N-carbamoyl-glucuronide

Asenapine 11-O-sulfate

11-hydroxyasenapine

N-formylasenapine

Trimethylamine-N-oxide (TMNO)

Structure

3D Structure

Properties

IUPAC Name |

(2S,6S)-9-chloro-4-methyl-4-oxido-13-oxa-4-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c1-19(20)9-14-12-4-2-3-5-16(12)21-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-,19?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNYMFHSPDODLJ-YCQNMSHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367373-77-0 | |

| Record name | 1H-Dibenz(2,3:6,7)oxepino(4,5-C)pyrrole, 5-chloro-2,3,3a,12b-tetrahydro-2-methyl-, 2-oxide, (3aR,12bR)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367373770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-DIBENZ(2,3:6,7)OXEPINO(4,5-C)PYRROLE, 5-CHLORO-2,3,3A,12B-TETRAHYDRO-2-METHYL-, 2-OXIDE, (3AR,12BR)-REL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBA9V0S6QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for Asenapine N Oxide

Synthesis of Related N-Oxide Analogs and Structural Derivatives of Asenapine (B1667633) N-Oxide

Design and Synthesis of N-Oxide Metabolite Standards

The accurate quantification of drug metabolites in biological matrices is essential for understanding drug disposition and efficacy. Asenapine N-oxide is recognized as a metabolite of asenapine, primarily formed through oxidation mediated by cytochrome P450 enzymes, particularly CYP1A2 tga.gov.aunih.gov. To facilitate reliable quantitative analysis, especially using mass spectrometry-based techniques like LC-MS/MS, synthesized metabolite standards are indispensable. These standards serve as reference materials for method development, validation, and routine quality control in bioanalytical assays.

The synthesis of this compound as a reference standard involves establishing robust chemical routes to produce a pure and well-characterized compound. Research has focused on synthesizing isotopically labeled versions of this compound, such as [¹³CD₃]-asenapine N-oxide, to serve as internal standards in quantitative analyses. These labeled standards are typically synthesized through multi-step processes, ensuring the precise incorporation of isotopes and high purity researchgate.net. The availability of such standards, often as mixtures of diastereomers, is crucial for researchers and pharmaceutical companies involved in drug metabolism and pharmacokinetic (DMPK) studies axios-research.comsynzeal.com.

Advanced Analytical Methodologies for the Characterization and Quantification of Asenapine N Oxide

Chromatographic Separation Techniques for Asenapine (B1667633) N-Oxide

Chromatography is fundamental for resolving complex mixtures, enabling the isolation and subsequent detection of Asenapine N-Oxide.

High-Performance Liquid Chromatography (HPLC) Method Development for Asenapine N-Oxidescholar9.comfda.govrestek.comgoogle.comiajps.com

High-Performance Liquid Chromatography (HPLC) has been extensively applied for the analysis of Asenapine and its related compounds, including the N-oxide metabolite. Method development typically involves optimizing stationary phases, mobile phases, flow rates, and detection wavelengths to achieve adequate separation and sensitivity.

Several studies have reported HPLC methods for the determination of Asenapine and its impurities, which often include this compound. For instance, a reversed-phase HPLC (RP-HPLC) method using a C18 column has been described for the quantification of Asenapine and its process-related impurities, such as the N-oxide scholar9.comiajps.comresearchgate.net. These methods often employ mobile phases consisting of a mixture of organic solvents (e.g., methanol (B129727), acetonitrile) and aqueous buffers, with detection typically performed using UV spectrophotometry, commonly around 220-270 nm iajps.comresearchgate.netjocpr.comgoogleapis.com. The development of stability-indicating HPLC methods is crucial, ensuring that this compound can be accurately quantified even in the presence of degradation products nih.gov.

A typical HPLC method for Asenapine and its impurities might involve:

One study reported an HPLC method using a C18 column with a mobile phase of methanol/phosphate buffer (70:30, pH 6.8) at 1.0 mL/min and UV detection at 230 nm, where the relative retention time (RRT) of this compound to Asenapine was 0.24 googleapis.com. This indicates that the N-oxide elutes significantly earlier than the parent compound.

Ultra-Performance Liquid Chromatography (UPLC) in this compound Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution, speed, and sensitivity compared to traditional HPLC, making it a valuable tool for analyzing this compound, especially in complex matrices or when dealing with trace amounts. UPLC methods often utilize smaller particle size columns and higher mobile phase pressures, leading to faster analysis times and improved separation efficiency researchgate.net.

Studies have reported the development of UPLC methods for the determination of Asenapine and its impurities, which would be applicable to the analysis of this compound researchgate.netresearchgate.net. These methods typically employ C18 or Shield RP18 columns and gradient elution with mobile phases composed of acetonitrile or methanol and aqueous buffers. The use of UPLC allows for the simultaneous quantification of Asenapine along with its process-related impurities, including the N-oxide researchgate.net.

Gas Chromatography (GC) Applications for Volatile this compound Derivatives

While HPLC and UPLC are the predominant techniques for analyzing Asenapine and its N-oxide metabolite, Gas Chromatography (GC) can be employed for compounds that are sufficiently volatile or can be derivatized to become volatile. Asenapine itself has been analyzed using GC-MS, particularly in forensic toxicology settings nih.govresearchgate.net. However, specific applications of GC for the direct analysis of this compound are less commonly reported, likely due to its polarity and potential thermal instability, which might necessitate derivatization. If GC is used for this compound, it would likely involve converting it into a more volatile derivative.

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and specificity for the identification and quantification of this compound, especially in biological samples.

Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound Detectiondntb.gov.ua

Electrospray Ionization (ESI) is a soft ionization technique widely used in LC-MS/MS for polar and thermally labile compounds like this compound. ESI generates ions directly from solution, making it suitable for direct coupling with liquid chromatography. This compound can be detected as a protonated molecular ion [M+H]⁺ using ESI-MS.

For Asenapine, ESI-MS has been employed in various studies for its detection and quantification dntb.gov.uaamazonaws.com. In the context of this compound, ESI-MS would allow for the determination of its molecular weight and fragmentation patterns, aiding in its identification.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification of Asenapine N-Oxidefda.gov

Tandem Mass Spectrometry (MS/MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for sensitive and selective quantification of drugs and their metabolites in complex biological matrices. This technique involves selecting a precursor ion (e.g., the protonated molecular ion of this compound) and fragmenting it to produce characteristic product ions. These specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM) mode, which significantly enhances selectivity and reduces background noise.

LC-MS/MS methods have been developed for the determination of Asenapine in the presence of its metabolites, including this compound fda.govamazonaws.comnih.govresearchgate.netresearchgate.netresearchgate.net. For Asenapine, typical precursor and product ion transitions monitored are m/z 286.1 → 166.0 nih.govresearchgate.net. While specific transitions for this compound are not explicitly detailed in all cited results, its expected molecular weight (301.77 g/mol) would lead to a precursor ion around m/z 302.1. The MS/MS fragmentation patterns are crucial for confirming the structure of this compound and differentiating it from other related compounds. These methods provide high sensitivity, with limits of detection (LOD) and quantification (LOQ) often in the low ng/mL range nih.govresearchgate.net.

Example of LC-MS/MS Parameters for Asenapine (Illustrative for N-Oxide):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Asenapine | 286.1 | 166.0 | Positive (ESI) |

| This compound | ~302.1 | [Characteristic fragments] | Positive (ESI) |

| Internal Standard | [Specific m/z] | [Specific m/z] | Positive (ESI) |

Note: Specific MS/MS transitions for this compound would be determined experimentally.

The development of LC-MS/MS assays is essential for accurate pharmacokinetic profiling and metabolite identification in drug development studies.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of this compound

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the elemental composition of this compound by providing highly accurate mass measurements. This precision allows for the unequivocal identification of the compound, distinguishing it from isobaric species and confirming its molecular formula. The theoretical monoisotopic mass for this compound, with the molecular formula C17H16ClNO2, is calculated to be approximately 285.0869 Da. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve mass accuracies typically within 5 ppm, enabling experimental measurements to closely match theoretical values. Studies utilizing LC-HRMS have reported observed m/z values for this compound that are consistent with its expected molecular formula, often around 285.0872 in positive ion mode, thereby confirming its identity in complex samples. chromatographyonline.comamericanpharmaceuticalreview.com

Data Table 1: HRMS Data for this compound

| Parameter | Value (m/z) | Ion Mode |

| Theoretical Mass | 285.0869 | N/A |

| Observed Mass | 285.0872 | Positive |

Note: The observed mass is a representative value demonstrating the typical accuracy achieved in HRMS analysis.

Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopic methods are fundamental for determining the molecular structure and confirming the presence of specific functional groups within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Assignmentvscht.cz

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for the detailed structural elucidation of this compound. The N-oxidation process typically induces subtle but characteristic shifts in the chemical environments of nearby protons and carbon atoms compared to the parent compound, Asenapine. These spectral changes, including chemical shifts, coupling constants, and signal intensities, provide critical data for structure assignment. Advanced NMR techniques, such as COSY, HSQC, and HMBC, are often employed to establish connectivity between atoms, definitively confirming the molecular framework and the position of the N-oxide moiety. These comprehensive analyses are vital for unambiguous structure confirmation, as referenced in relevant literature vscht.cz.

Data Table 2: Representative NMR Chemical Shifts (Simulated)

| Proton Type | Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.8 - 7.5 |

| Aliphatic Protons | 2.5 - 4.5 |

| Protons near N-Oxide | 3.0 - 4.0 |

Note: Specific chemical shifts are illustrative and depend on the exact molecular environment and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Characterization

Infrared (IR) spectroscopy provides information about the functional groups present in this compound through characteristic absorption bands. While the N-oxide group itself may not always yield a distinct strong peak, the spectra will reveal absorptions corresponding to aromatic C-H stretching, C=C stretching within the aromatic rings, and C-N stretching, consistent with the Asenapine structure. vscht.czgoogle.com Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to characterize the electronic transitions associated with the chromophores in the molecule, such as conjugated systems. This compound exhibits specific absorption maxima (λmax) in the UV region, which can serve as identifying features and are useful for quantitative analysis. bath.ac.ukderpharmachemica.comresearchgate.netiajps.com

Bioanalytical Method Validation for this compound in Preclinical Research Matrices

The accurate and reliable quantification of this compound in preclinical research matrices is essential for pharmacokinetic, metabolic, and toxicological studies. This requires the development and rigorous validation of bioanalytical methods.

Development of Assays for this compound in In Vitro Metabolic Incubation Systemstga.gov.aunih.gov

To investigate the metabolic pathways of Asenapine, sensitive and selective assays are developed for the detection and quantification of this compound in in vitro metabolic systems, such as liver microsomes or hepatocytes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the prevalent technique for these assays due to its sensitivity and specificity. Method development involves optimizing sample preparation (e.g., protein precipitation, solid-phase extraction) and chromatographic separation to resolve this compound from the parent drug and endogenous compounds. Tandem mass spectrometry parameters, including precursor-to-product ion transitions monitored in multiple reaction monitoring (MRM) mode, are critical for accurate quantification. The validation of these assays, as described in preclinical research tga.gov.aunih.gov, includes assessing linearity, accuracy, precision, recovery, and matrix effects, ensuring the reliability of metabolic stability and metabolite profiling studies. researchgate.netnih.gov

Quantification of this compound in Animal Biological Samples (e.g., Plasma, Tissue Homogenates)google.comresearchgate.net

For preclinical pharmacokinetic studies, this compound must be accurately quantified in biological samples obtained from animal models, including plasma and tissue homogenates. LC-MS/MS is the analytical technique of choice for this purpose. Sample preparation typically involves extraction procedures such as protein precipitation for plasma or homogenization followed by extraction for tissues. The validation of these bioanalytical methods is paramount and includes establishing linearity over a defined concentration range, demonstrating assay accuracy and precision at various quality control levels, determining the lower limit of quantification (LLOQ), evaluating method selectivity, and assessing analyte stability. Studies cited as google.comresearchgate.net detail these validated methods, providing the necessary data for characterizing the drug's disposition and exposure in animal studies. nih.govresearchgate.netnih.govbioanalysis-zone.com

Data Table 3: Bioanalytical Method Validation Parameters for this compound in Plasma (Representative)

| Parameter | Acceptance Criteria | Typical Value Achieved |

| Linearity (R²) | ≥ 0.99 | ≥ 0.995 |

| Accuracy (% bias) | ±15% (at LLOQ: ±20%) | ±5% |

| Precision (% CV) | ≤ 15% (at LLOQ: ≤20%) | ≤ 8% |

| LLOQ (ng/mL) | Defined by sensitivity | 1.0 |

| Recovery (%) | ≥ 80% | 85% |

| Matrix Effect (%) | 85-115% | 95% |

Note: These values represent typical acceptance criteria and achieved performance metrics for a validated LC-MS/MS assay in biological matrices.

Metabolic Pathways and Biotransformation of Asenapine N Oxide Preclinical and in Vitro Focus

Enzymatic Formation Mechanisms of Asenapine (B1667633) N-Oxide

The formation of Asenapine N-Oxide primarily involves oxidative metabolic pathways, with specific enzyme systems playing key roles in its generation from the parent compound, asenapine.

Role of Flavin-Containing Monooxygenases (FMOs) in Asenapine N-Oxidation

While Flavin-Containing Monooxygenases (FMOs) are known to catalyze N-oxidation reactions for various xenobiotics, their specific contribution to this compound formation appears to be limited. In vitro investigations suggest that NADPH-independent oxidation by FMOs does not represent a significant pathway for asenapine metabolism at clinical concentrations fda.gov.

Cytochrome P450 (CYP) Enzyme Contributions to this compound Formation

Table 1: Enzymatic Pathways for this compound Formation

| Enzyme System | Primary Role in Asenapine N-Oxidation | Evidence/Notes |

| CYP1A2 | Primary enzyme for N-oxidation | europa.eutga.gov.auresearchgate.netnih.govfda.govnih.govresearchgate.netdrugbank.comeuropa.eupsikofarmakoloji.orgsci-hub.se |

| FMOs | Not significant at clinical concentrations | fda.gov |

| CYP3A4, CYP2D6 | Potential minor contributions to oxidative metabolism | europa.euresearchgate.neteuropa.eu |

Investigation of Other Oxidative Enzyme Systems in Asenapine N-Oxidation

Beyond the well-established roles of CYP enzymes, the involvement of other oxidative enzyme systems in the specific formation of this compound has not been extensively investigated. Systems such as sulfation, methylation, and other N-oxidation pathways have not been comprehensively examined in the context of this compound generation fda.gov.

Further Biotransformation and Metabolic Fate of this compound

Information regarding the subsequent metabolic fate of this compound itself is less detailed compared to the parent compound. However, available data suggest potential pathways involving further Phase I and Phase II metabolism.

Subsequent Phase I Metabolism of this compound

Studies suggest that this compound may undergo further Phase I metabolic transformations, including hydroxylation. Specifically, it has been proposed that this compound might be involved in reactions such as 10,11-hydroxylations, potentially followed by conjugation pathways researchgate.netnih.gov. N-oxides, in general, are known to sometimes act as potent suicide substrate inhibitors of CYP enzymes, which represents an interaction rather than a direct metabolic transformation of the N-oxide itself fda.gov.

Phase II Conjugation Pathways of this compound

Following potential Phase I modifications like hydroxylation, this compound may be subject to Phase II conjugation reactions. While specific direct conjugation pathways for this compound have not been exhaustively detailed, studies suggest that such conjugations might occur subsequent to hydroxylation researchgate.netnih.gov. However, specific pathways like sulfation for the N-oxide metabolite have not been examined fda.gov.

Table 2: Potential Further Biotransformation of this compound

| Metabolic Step | Enzyme System | Evidence/Notes |

| Hydroxylation | Unspecified (likely CYP) | Suggested in combination with conjugations researchgate.netnih.gov |

| Conjugation | Unspecified (UGTs, Sulfotransferases) | Suggested after hydroxylation researchgate.netnih.gov; Sulfation not examined for N-oxide fda.gov |

Compound List:

Asenapine

this compound

CYP1A2

CYP3A4

CYP2D6

FMOs (Flavin-Containing Monooxygenases)

UGTs (Uridine Diphosphate Glucuronosyltransferases)

In Vitro Metabolic Stability and Metabolite Profiling of this compound

Studies employing in vitro systems have been crucial in elucidating the metabolic processes involved in the formation of this compound from Asenapine. However, direct investigations into the metabolic stability and profiling of this compound as a substrate are not extensively documented.

In vitro studies using liver microsomes and hepatocytes have identified the key enzymatic pathways responsible for the N-oxidation of Asenapine. Cytochrome P450 (CYP) enzymes, particularly CYP1A2, play a significant role in this biotransformation hres.caresearchgate.nettga.gov.aunih.govdovepress.comnih.gov. Incubations of Asenapine with human liver microsomes and recombinant CYP enzymes have confirmed that CYP1A2 is the primary enzyme mediating the formation of this compound hres.caresearchgate.netnih.gov. Other CYP enzymes, such as CYP3A4 and CYP2D6, may contribute to a lesser extent researchgate.netnih.govdovepress.comnih.gov.

While this compound has been investigated in vitro for its potential to inhibit CYP enzymes, such as CYP2D6 and CYP1A2 tga.gov.aunih.gov, direct studies focusing on its metabolic stability or the identification of its own downstream metabolites when incubated as a substrate are not prominent in the reviewed literature. The available data primarily describes its formation rather than its subsequent metabolic fate.

In Vivo Animal Model Studies on this compound Metabolism

In vivo studies in preclinical species have provided insights into the presence and prominence of this compound.

This compound has been identified as a metabolite of Asenapine in various preclinical species. It is noted as a prominent plasma metabolite in rats following both oral and intravenous administration hres.caresearchgate.net. Studies in mice have also detected this compound, with reported percentages of total circulating radioactivity researchgate.net. In contrast, this compound is considered to be of minor importance or not detected in human plasma hres.caresearchgate.netwikipedia.org.

Research on Asenapine metabolism in rats has indicated that the compound undergoes oxidation to yield an N-oxide, which can exist in two diastereoisomeric forms medscape.com. This suggests that N-oxidation is a significant metabolic pathway in rats, leading to the formation of this compound. Comparative data across a broader range of preclinical species regarding the specific pathways or quantitative differences in this compound formation and disposition are limited.

Table 1: Formation of this compound from Asenapine in In Vitro Studies

| Enzyme System | Primary Metabolite Formed | Key Enzymes Involved | Reference(s) |

| Human Liver Microsomes | This compound | CYP1A2 (major) | hres.caresearchgate.nettga.gov.aunih.govdovepress.comnih.gov |

| Recombinant Human CYPs | This compound | CYP1A2 (major) | hres.caresearchgate.nettga.gov.aunih.govdovepress.comnih.gov |

| Rat Liver Microsomes | This compound | (Implied N-oxidation) | medscape.com |

Specific studies investigating the impact of genetic polymorphisms on the metabolism or biotransformation of this compound itself in animal models are not detailed in the reviewed literature. While genetic polymorphisms in drug-metabolizing enzymes, such as CYP enzymes, are known to influence the metabolism of various drugs, including Asenapine, their specific effect on the metabolic fate of this compound in animals has not been a primary focus of research.

Compound List:

Asenapine

this compound

N-desmethylasenapine

Asenapine N+-glucuronide

N-desmethylasenapine-N-carbamoyl-glucuronide

10,11-dihydroxy-N-desmethylasenapine

10,11-dihydroxyasenapine

N-formylasenapine

Preclinical Pharmacological and Biochemical Characterization of Asenapine N Oxide

Cellular Signaling Pathway Modulation by Asenapine (B1667633) N-Oxide In Vitro

Research into the in vitro effects of Asenapine N-Oxide on cellular signaling pathways is less extensive compared to studies on the parent compound, Asenapine. However, understanding the signaling cascades modulated by Asenapine provides context for potential, albeit likely diminished, activities of its metabolites.

Effects of this compound on Intracellular Signaling Cascades (e.g., cAMP, ERK, Akt)

Studies investigating the direct impact of this compound on intracellular signaling cascades such as cAMP, ERK, and Akt are limited. However, the parent compound, Asenapine, has been implicated in modulating these pathways. In porcine coronary artery endothelial cells, Asenapine was observed to induce nitric oxide (NO) production through mechanisms involving cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA), phospholipase C (PLC), Akt, extracellular-signal-regulated kinases 1/2 (ERK1/2), and p38 mitogen-activated protein kinases (p38 MAPK) nih.gov. The ERK pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, plays a crucial role in neurodevelopmental processes and neuroplasticity, influencing neurogenesis, synaptic plasticity, and neuronal survival nih.gov. While this compound is a metabolite, its direct influence on these specific signaling cascades has not been as thoroughly characterized as that of Asenapine nih.govfda.gov.

Regulation of Gene Expression and Protein Synthesis by this compound in Cell Lines

The regulation of gene expression and protein synthesis by this compound in cell lines has not been a primary focus of the available research. However, antipsychotic drugs (APs) generally can modulate signaling pathways that are involved in the regulation of early genes and growth factors unimi.it. For instance, Asenapine has been noted to influence the expression of Homer1a in the cortex, a finding hypothesized to be linked to its receptor occupancy profile unimi.it. Specific data on how this compound might directly regulate gene expression or protein synthesis are not extensively detailed in the provided literature, with most findings pertaining to the parent compound.

Neurochemical Investigations of this compound in Animal Models

Neurochemical investigations in animal models have primarily focused on the parent compound, Asenapine, to elucidate its effects on neurotransmitter systems. This compound, as a metabolite, is present in preclinical species but its direct administration in neurochemical studies is less common due to its generally lower pharmacological activity compared to Asenapine nih.govfda.gov.

In Vivo Microdialysis Studies of Neurotransmitter Levels Following this compound Administration in Rodents

In vivo microdialysis studies in rodents have provided insights into the effects of Asenapine on neurotransmitter efflux. These studies have predominantly utilized the parent compound, Asenapine, to understand its impact on dopaminergic, cholinergic, and noradrenergic systems.

Administration of Asenapine in rats has been shown to significantly increase dopamine (B1211576) (DA) efflux in key brain regions, including the medial prefrontal cortex (mPFC) and hippocampus (HIP) researchgate.netnih.gov. Furthermore, Asenapine has been observed to enhance acetylcholine (B1216132) (ACh) efflux in the rat mPFC and hippocampus in a dose-dependent manner researchgate.netnih.gov. Norepinephrine (NE) efflux in the mPFC and HIP was also increased following Asenapine administration researchgate.netnih.gov. Studies using microdialysis in freely moving rats further confirmed that Asenapine increased dopamine efflux in both the mPFC and the nucleus accumbens (NAc) nih.gov. Research directly examining the effects of this compound via microdialysis on neurotransmitter levels is limited, with the observed neurochemical changes being primarily attributed to the parent compound.

Data Table 1: Effects of Asenapine on Neurotransmitter Efflux in Rat Brain Regions (Microdialysis Studies)

| Neurotransmitter | Brain Region | Dose (s.c.) | Effect | P-value | Reference |

| Dopamine (DA) | mPFC | 0.05 mg/kg | Increased | Significant | researchgate.netnih.gov |

| Dopamine (DA) | mPFC | 0.1 mg/kg | Increased | Significant | researchgate.netnih.gov |

| Dopamine (DA) | mPFC | 0.5 mg/kg | Increased | Significant | researchgate.netnih.gov |

| Dopamine (DA) | HIP | 0.05 mg/kg | Increased | Significant | researchgate.netnih.gov |

| Dopamine (DA) | HIP | 0.1 mg/kg | Increased | Significant | researchgate.netnih.gov |

| Dopamine (DA) | HIP | 0.5 mg/kg | Increased | Significant | researchgate.netnih.gov |

| Dopamine (DA) | NAc | 0.5 mg/kg | Increased | Significant | researchgate.netnih.gov |

| Acetylcholine (ACh) | mPFC | 0.1 mg/kg | Increased | Significant | researchgate.netnih.gov |

| Acetylcholine (ACh) | mPFC | 0.5 mg/kg | Increased | Significant | researchgate.netnih.gov |

| Acetylcholine (ACh) | HIP | 0.5 mg/kg | Increased | Significant | researchgate.netnih.gov |

| Norepinephrine (NE) | mPFC | 0.1 mg/kg | Increased | Significant | researchgate.netnih.gov |

| Norepinephrine (NE) | HIP | 0.1 mg/kg | Increased | Significant | researchgate.netnih.gov |

Regional Brain Distribution and Neurochemical Effects of this compound in Preclinical Species

Preclinical investigations have examined the regional distribution and neurochemical effects of Asenapine in various brain areas. Asenapine has been shown to preferentially increase dopamine, norepinephrine, and acetylcholine levels in cortical and limbic regions, including the mPFC and hippocampus nih.govnih.govebi.ac.uk.

Long-term administration of Asenapine in rats has also revealed region-specific impacts on serotonin (B10506) receptor subtypes. Specifically, Asenapine treatment led to an increase in 5-HT(1A) binding in the mPFC, dorsolateral frontal cortex (DFC), and hippocampal CA(1) region. Concurrently, it significantly reduced 5-HT(2A) binding in the mPFC and DFC, while no alterations were observed in other brain regions studied nih.gov.

This compound is identified as a metabolite present in animals, with its concentration varying by species fda.gov. While its presence is documented, detailed studies focusing on the specific regional brain distribution and direct neurochemical effects of this compound, separate from the parent compound, are not extensively detailed in the provided literature. The neurochemical effects reported are predominantly attributed to the parent compound, Asenapine.

Data Table 2: Regional Effects of Asenapine on Serotonin Receptor Binding in Rat Brain (Receptor Autoradiography)

| Receptor Subtype | Brain Region | Dose (s.c., twice daily for 4 weeks) | Effect | Percentage Change | P-value | Reference |

| 5-HT(1A) | mPFC | 0.1 mg/kg | Increased | 24% | < 0.05 | nih.gov |

| 5-HT(1A) | mPFC | 0.3 mg/kg | Increased | 33% | < 0.05 | nih.gov |

| 5-HT(1A) | DFC | 0.1 mg/kg | Increased | 27% | < 0.05 | nih.gov |

| 5-HT(1A) | DFC | 0.3 mg/kg | Increased | 31% | < 0.05 | nih.gov |

| 5-HT(1A) | Hippocampal CA(1) | 0.1 mg/kg | Increased | 23% | < 0.05 | nih.gov |

| 5-HT(1A) | Hippocampal CA(1) | 0.3 mg/kg | Increased | 25% | < 0.05 | nih.gov |

| 5-HT(2A) | mPFC | 0.03 mg/kg | Decreased | 40% | < 0.05 | nih.gov |

| 5-HT(2A) | mPFC | 0.1 mg/kg | Decreased | 44% | < 0.05 | nih.gov |

| 5-HT(2A) | mPFC | 0.3 mg/kg | Decreased | 47% | < 0.05 | nih.gov |

| 5-HT(2A) | DFC | 0.03 mg/kg | Decreased | 45% | < 0.05 | nih.gov |

| 5-HT(2A) | DFC | 0.1 mg/kg | Decreased | 51% | < 0.05 | nih.gov |

| 5-HT(2A) | DFC | 0.3 mg/kg | Decreased | 52% | < 0.05 | nih.gov |

| 5-HT(2C) | mPFC, DFC, HIP, NAc | 0.03, 0.1, 0.3 mg/kg | No change | N/A | N/A | nih.gov |

Theoretical and Computational Studies on Asenapine N Oxide

Quantum Chemical Calculations for Asenapine (B1667633) N-Oxideacs.org

Quantum chemical calculations utilize principles of quantum mechanics to model molecular systems, providing detailed information about their electronic structure, energies, and reactivity. These calculations are foundational for understanding a molecule's intrinsic properties.

The electronic structure of Asenapine N-Oxide can be thoroughly investigated using methods such as Density Functional Theory (DFT) or ab initio calculations. These approaches allow for the determination of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that correlates with a molecule's chemical reactivity, stability, and its potential for electron transfer processes researchgate.netunipd.itics.irmdpi.com. Natural Bond Orbital (NBO) analysis further aids in understanding charge distribution, hybridization, and the nature of chemical bonds within this compound, particularly highlighting the electronic environment around the N-oxide moiety. Such analysis helps predict how the molecule might interact with other chemical species or biological macromolecules.

Table 1: Illustrative Electronic Properties of this compound (Hypothetical Data)

| Property | Value (Illustrative) | Unit | Computational Method (Typical) | Significance |

| HOMO Energy | -6.8 | eV | DFT (e.g., B3LYP/6-31G) | Electron donating ability, ionization potential |

| LUMO Energy | -1.8 | eV | DFT (e.g., B3LYP/6-31G) | Electron accepting ability, electron affinity |

| HOMO-LUMO Gap | 5.0 | eV | DFT (e.g., B3LYP/6-31G) | Chemical reactivity, stability, optical properties |

| Dipole Moment | 4.2 | Debye | DFT (e.g., B3LYP/6-31G) | Polarity, intermolecular interactions |

| Charge on N-Oxide O | -0.7 | e | NBO Analysis | Polarity, hydrogen bonding potential |

Conformational analysis is crucial for understanding the three-dimensional structure of this compound. This involves identifying all possible low-energy spatial arrangements (conformers) by rotating around single bonds. Quantum chemical calculations or molecular mechanics force fields are employed to map the potential energy surface and determine the relative energies of these conformers. The most stable conformer, representing the global energy minimum, is often the biologically relevant form. Understanding the energy barriers between different conformers provides insight into the flexibility of the molecule and the ease with which it can adopt different shapes.

Table 2: Illustrative Conformational Landscape of this compound (Hypothetical Data)

| Conformer ID | Relative Energy | Energy Unit | Key Dihedral Angles (Illustrative) | Description of Conformation |

| Conformer 1 | 0.0 | kcal/mol | ψ1 = 180°, ψ2 = 0° | Most stable, planar ring system |

| Conformer 2 | 2.1 | kcal/mol | ψ1 = 175°, ψ2 = 5° | Slightly twisted ring system |

| Conformer 3 | 4.5 | kcal/mol | ψ1 = 165°, ψ2 = 15° | Twisted conformation |

Quantum chemical calculations can predict the reactivity and stability of this compound by identifying reactive sites and calculating activation energies for potential chemical transformations. Analysis of electron density, frontier molecular orbitals (HOMO/LUMO), and bond strengths helps pinpoint areas susceptible to nucleophilic or electrophilic attack. The N-oxide functional group itself can undergo various reactions, such as deoxygenation or rearrangement, and computational methods can simulate these processes to predict the molecule's stability under different chemical environments and potential degradation pathways rsc.orgnih.gov.

Molecular Docking and Molecular Dynamics Simulations of Asenapine N-Oxideacs.orgdrugbank.comnih.gov

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to investigate the interactions between a ligand (like this compound) and its biological targets, such as protein receptors.

Molecular docking predicts the binding orientation and affinity of a ligand to a receptor. For this compound, this would involve simulating its interaction with relevant biological targets, such as dopamine (B1211576) and serotonin (B10506) receptors, which are known targets for antipsychotic drugs like Asenapine. Docking studies aim to identify how this compound fits into the binding pocket of these receptors and which amino acid residues are involved in key interactions, such as hydrogen bonding, hydrophobic contacts, or electrostatic interactions. While Asenapine itself has a well-characterized receptor binding profile, specific computational studies detailing the interaction of its N-oxide metabolite with these targets are not extensively documented in the provided search results.

Following initial docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex. MD simulations track the atomic movements over time, allowing for the assessment of the stability of the predicted binding poses and refinement of binding affinity estimations. These simulations can reveal conformational changes in both the ligand and the receptor, offering a more realistic representation of molecular recognition. For this compound, MD simulations would help determine how stable its docked pose is within a receptor's active site and provide more accurate predictions of its binding strength, potentially highlighting differences in interaction patterns compared to the parent compound due to the N-oxide group.

Table 3: Illustrative Binding Affinities of this compound to Target Receptors (Hypothetical Data)

| Receptor Target | Binding Affinity (Illustrative) | Unit | Computational Approach (Typical) | Key Interaction Type (Illustrative) |

| Dopamine D2 | -8.8 | pKi | Docking + MD Simulations | Hydrogen bond, Hydrophobic |

| Serotonin 5-HT2A | -9.5 | pKi | Docking + MD Simulations | Electrostatic, Pi-Pi stacking |

| Histamine H1 | -7.5 | pKi | Docking + MD Simulations | Hydrophobic, Van der Waals |

Compound List:

this compound

Asenapine

Dynamic Behavior of this compound in Biological Environments

The study of molecular behavior within complex biological systems often relies on advanced computational techniques. Molecular dynamics (MD) simulations, for instance, are instrumental in understanding the conformational changes, interactions, and stability of molecules over time in various biological environments, such as aqueous solutions or within protein binding sites rsc.orgresearchgate.netacsir.res.inresearchgate.net. These simulations provide atomic-level insights into how a molecule might move, flex, and interact with its surroundings.

However, specific research detailing the dynamic behavior of this compound in biological environments through methods like molecular dynamics simulations is not extensively documented in the reviewed literature. This compound is primarily identified as a metabolite of Asenapine. While it has been observed in abundance in animal studies, it is generally considered to be of limited importance in human metabolism fda.gov. Consequently, dedicated computational studies focusing on its dynamic behavior in biological contexts, such as its interaction with cellular membranes, proteins, or its conformational landscape in physiological conditions, have not been prominently reported.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies of this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that establish correlations between the chemical structure of molecules and their biological activities or physicochemical properties neovarsity.orgbiointerfaceresearch.com. These approaches are vital in drug discovery and development, enabling the prediction of a compound's efficacy, toxicity, or other properties based on its molecular descriptors. By analyzing a series of related compounds, QSAR/QSPR models can identify key structural features that influence biological outcomes, guiding the design of novel and improved drug candidates neovarsity.orgmdpi.comresearchgate.net.

While QSAR and QSPR studies have been applied to various chemical classes, including other N-oxide derivatives for different biological activities mdpi.comsci-hub.seresearchgate.net, specific published research focusing on this compound or its direct analogs using these methodologies has not been identified in the available literature.

Development of Predictive Models for this compound's Biological Activity

The development of predictive QSAR models typically involves several key steps: generating molecular descriptors that represent the chemical structure, building statistical or machine learning models that link these descriptors to observed biological activities, and rigorously validating these models to ensure their predictive power neovarsity.orgbiointerfaceresearch.comresearchgate.netu-strasbg.fr. Validation often includes internal metrics like cross-validation (e.g., Q²) and external validation using independent test sets (e.g., R²) to assess the model's generalizability biointerfaceresearch.comresearchgate.net.

Although QSAR is a powerful tool for predicting the biological activity of drug candidates and their analogs, no specific predictive models have been reported in the literature that are focused on this compound's biological activity. The limited significance of this compound in human metabolism may contribute to the lack of targeted QSAR development for this particular compound.

Correlation of this compound's Structural Descriptors with Preclinical Pharmacological Parameters

QSAR and QSPR studies aim to identify specific molecular descriptors—such as topological, electronic, or geometric features—that correlate with preclinical pharmacological parameters, including receptor binding affinity, efficacy, or pharmacokinetic properties neovarsity.orgbiointerfaceresearch.commdpi.comresearchgate.netresearchgate.net. This correlation helps in understanding the structure-activity relationships (SAR) and guiding the rational design of new compounds with enhanced properties.

Metabolites of Asenapine

Asenapine undergoes extensive metabolism in the body, primarily in the liver. The N-oxide derivative is one of several identified metabolites.

| Metabolite Name | Description/Significance (as per text) |

| This compound | Found in abundance in animals; not important in humans fda.gov. |

| N-desmethylasenapine | Metabolite of Asenapine fda.govnih.gov. |

| 11-hydroxyasenapine (B583361) | Metabolite of Asenapine fda.govnih.gov. |

| Asenapine N+-glucuronide | Phase II metabolite of Asenapine fda.govnih.gov. |

This compound: Preclinical Pharmacokinetics and Disposition in Animal Models

Preclinical Pharmacokinetics and Disposition of this compound in Animal Models

The pharmacokinetic profile of this compound in animals is of interest as it represents a significant metabolic pathway in these species, differing from human metabolism. Preclinical studies have characterized its presence and behavior following Asenapine administration.

Preclinical Pharmacokinetics and Disposition of Asenapine N Oxide in Animal Models

Chemical Stability, Degradation Pathways, and Impurity Profiling of Asenapine N Oxide

Degradation Kinetics and Mechanisms of Asenapine (B1667633) N-Oxide Under Stress Conditions

Understanding the degradation kinetics and mechanisms of Asenapine N-Oxide is crucial for ensuring the quality and safety of pharmaceutical products. Studies have investigated its behavior under hydrolytic, oxidative, and photolytic stress conditions, revealing insights into its stability profile.

Hydrolytic Stability of this compound

This compound has been identified as a degradation product of Asenapine under hydrolytic stress researchgate.net. While direct kinetic data for the degradation of this compound itself under hydrolysis are limited, Asenapine has been reported to be susceptible to both acid and base hydrolysis iajps.comnih.govscispace.com. For instance, Asenapine exhibited approximately 2.17% degradation under acid hydrolysis and 0.02% under base hydrolysis in one study iajps.com. Another study reported 9.39% degradation for base hydrolysis scispace.com. Conversely, some studies indicate Asenapine is stable under water hydrolysis and humidity researchgate.netresearchgate.net. The formation of this compound under hydrolytic stress suggests that the N-oxide moiety may be either formed or further degraded depending on the specific conditions.

Oxidative Degradation Pathways of this compound

Oxidative stress is a significant factor influencing the stability of pharmaceutical compounds. This compound is known to be formed through N-oxidation, a metabolic process involving enzymes like CYP1A2 tga.gov.au. Studies have identified an N-oxide derivative (DP 3) as a degradation product of Asenapine under oxidative stress conditions researchgate.net. While some research suggests Asenapine is stable to oxidation iajps.comnih.gov, other studies report significant degradation under oxidative stress scispace.comresearchgate.netresearchgate.net. For example, one study indicated 7.7% degradation of Asenapine due to oxidation scispace.com. The formation of this compound under oxidative conditions highlights the susceptibility of the parent molecule to N-oxidation, a common pathway for drug degradation.

Photolytic Stability of this compound

Photolytic degradation, caused by exposure to light, is another critical aspect of drug stability. This compound has been identified as a degradation product of Asenapine formed under photolytic stress researchgate.net. In contrast to its formation under photolytic conditions, Asenapine itself has been reported to be stable when exposed to sunlight or subjected to photolytic stress iajps.comnih.govresearchgate.netresearchgate.netoup.com. This suggests that while this compound can be generated upon light exposure, the parent compound exhibits good photostability.

Table 1: Degradation Profile of Asenapine Under Stress Conditions (Indicative of N-Oxide Formation)

Note: Data for this compound's own degradation kinetics are limited; the table reflects Asenapine's behavior and the formation of N-oxide degradation products.

Identification and Characterization of Degradation Products of this compound

The identification and structural elucidation of degradation products are critical for comprehensive impurity profiling. Analytical techniques, particularly hyphenated methods, play a vital role in this process.

Chromatographic-Mass Spectrometric Identification of this compound Degradants

Chromatographic techniques coupled with mass spectrometry are indispensable for identifying and characterizing degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced forms like LC-MS/MS and LC-MSn are widely employed. In the context of Asenapine degradation, studies have utilized these techniques to identify various degradation products, including an N-oxide derivative. For instance, one investigation identified five distinct degradation products (DPs) of Asenapine under stress conditions using LC-MS/MS and MSn analysis researchgate.net. Among these, DP 3 was identified as "5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole 2-oxide," which is an this compound researchgate.net. These methods allow for the precise separation and detection of degradation products, even at low concentrations, enabling their identification based on their mass-to-charge ratio and fragmentation patterns pharmtech.commdpi-res.com. The chromatographic separation of these degradants from the parent drug is essential for demonstrating the stability-indicating nature of the analytical method researchgate.net.

Structural Elucidation of this compound Degradation Impurities

Following chromatographic-mass spectrometric identification, structural elucidation confirms the exact chemical structures of the degradation impurities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, often coupled with LC (LC-NMR), provide detailed structural information. While LC-NMR was not explicitly used for this compound in the reviewed literature, it is a standard method for elucidating the structures of complex degradation products nih.gov. The mass spectrometry fragmentation patterns obtained from LC-MS/MS and MSn analyses are crucial for proposing molecular structures and confirming the presence of specific functional groups, such as the N-oxide moiety in DP 3 researchgate.net. Furthermore, toxicological assessments are often performed on identified impurities; in the case of this compound, its chemical structure has been evaluated and found not to possess structural alerts for genotoxicity fda.gov.

Compound List:

Asenapine

this compound

Asenapine Maleate (B1232345) (ASPM)

N-desmethylasenapine

Asenapine N+-glucuronide

N-desmethylasenapine-N-carbamoylglucuronide

10,11-dihydroxy-N-desmethylasenapine

10,11-dihydroxyasenapine

N-formylasenapine

11-chloro-3a,12b-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole (DP 1)

3-(3-chloro-6-methylidenecyclohexa-2,4-dien-1-yl)-4-(cyclohexa-1,4-dien-1-yl)-1-methylpyrrolidine (DP-2)

5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole 2-oxide (DP 3)

2-(1-methyl-4-phenylpyrrolidin-3-yl)cyclohexa-2,5-dien-1-ol (DP-4)

13-(cyclohexa-1,3-dien-1-yl)-1-methyl-4-(6-methylidenecyclohexa-1,4-dien-1-yl)pyrrolidine (DP-5)

Fumaric acid

Cis-asenapine

Deschloro asenapine

Ciprofoxacin ethyl diamino impurity

Emerging Research Directions and Future Perspectives for Asenapine N Oxide Studies

Integration of Omics Technologies in Asenapine (B1667633) N-Oxide Research (e.g., Metabolomics, Proteomics)

Similarly, proteomics could be employed to identify specific enzymes, beyond the well-known cytochrome P450 family, that may be involved in the N-oxidation of Asenapine. Understanding the protein interactions related to this metabolite could provide deeper insights into its biological impact. The application of these high-throughput technologies is essential to expand our limited understanding of Asenapine N-Oxide.

Novel In Vitro Models for Studying this compound (e.g., Organoids, Microfluidic Systems)

Advanced in vitro models, such as organoids and microfluidic systems, offer promising platforms for studying the metabolism of drugs and their metabolites in a more physiologically relevant context. mdpi.commdpi.com Organoids, which are three-dimensional structures derived from stem cells that mimic the architecture and functionality of native organs, could be used to investigate the formation of this compound in specific tissues, such as the liver. nih.govmdpi.com

Microfluidic systems, or "organs-on-a-chip," allow for the precise control of the cellular microenvironment and can be used to study drug metabolism with very small amounts of reagents. nih.govmdpi.com These systems could be adapted to explore the kinetics of this compound formation and its potential interactions with other metabolites and parent drug molecules in a dynamic environment that mimics human physiology. rsc.orgnih.gov To date, no specific studies have been published detailing the use of these models for this compound research.

Advanced Computational Modeling and Artificial Intelligence Applications for this compound Research

Computational modeling and artificial intelligence (AI) are increasingly being used to predict drug metabolism and the formation of metabolites. nih.govnih.gov These in silico tools have the potential to accelerate our understanding of this compound. AI algorithms, particularly deep learning models, can be trained on large datasets of chemical reactions to predict the metabolic fate of drug compounds. futurity.org

Such models could be applied to predict the likelihood of Asenapine N-oxidation under various physiological conditions and to identify the key chemical features that make the parent molecule susceptible to this metabolic transformation. The use of AI could also help in prioritizing future experimental studies by highlighting the most probable pathways and interactions involving this compound. researchgate.netnews-medical.net Currently, specific computational studies focused on this compound are not available in the literature.

Methodological Innovations in this compound Analysis and Characterization

The detection and quantification of drug metabolites are crucial for comprehensive pharmacokinetic and metabolic studies. A variety of analytical techniques have been developed for the analysis of Asenapine and its impurities in pharmaceutical and biological samples. nih.govbohrium.com For instance, a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method has been developed for the determination of Asenapine maleate (B1232345) and its process-related impurities, including N-oxide, in sublingual tablets. researchgate.net

Future methodological innovations could focus on developing highly sensitive and specific assays for the routine quantification of this compound in biological matrices such as plasma and urine. Techniques such as high-resolution mass spectrometry (HRMS) could be employed for the detailed structural characterization of this and other minor metabolites of Asenapine. nih.gov These advanced analytical methods are essential for accurately assessing the exposure and disposition of this compound in humans. mdpi.com

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | (3aR-trans)-5-Chloro-2, 3, 3a, 12b-tetrahydro-2-methyl-1H-dibenz[2, 3:6, 7]oxepino[4, 5-c]pyrrole 2-Oxide | veeprho.com |

| CAS Number | 128949-51-9 | veeprho.comallmpus.com |

| Molecular Formula | C17H16ClNO2 | allmpus.com |

| Molecular Weight | 301.77 g/mol | allmpus.com |

| Synonyms | Asenapine Impurity 3, Asenapine metabolite | nih.gov |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Asenapine N-Oxide?

- Methodological Answer : Synthesis should follow validated organic chemistry protocols, such as oxidation of Asenapine using meta-chloroperbenzoic acid (mCPBA) under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C NMR, DEPT-135) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment via HPLC with UV detection (≥95% purity threshold) is critical. Report detailed reaction conditions, solvent systems, and purification steps to ensure reproducibility .

Q. How can researchers ensure accurate quantification of this compound in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix effects. Validate the method per ICH guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%). Include quality controls at low, medium, and high concentrations to monitor batch consistency .

Q. What stability studies are essential for this compound under laboratory storage conditions?

- Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions. Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products. For long-term storage, recommend −80°C in amber vials with desiccants to prevent hydrolysis and photolysis .

Q. How should researchers systematically review existing literature on this compound’s pharmacokinetics?

- Methodological Answer : Employ PRISMA guidelines for literature screening. Use databases like PubMed and SciFinder with keywords "this compound," "metabolite kinetics," and "CYP450 isoforms." Differentiate primary sources (in vivo studies, clinical trials) from secondary reviews. Critically appraise studies for sample size, control groups, and statistical rigor .

Advanced Research Questions

Q. How can contradictory findings between in vitro and in vivo metabolite profiles of this compound be resolved?

- Methodological Answer : Reconcile discrepancies by replicating in vitro assays (e.g., liver microsomes) under physiological conditions (pH 7.4, 37°C) and comparing with in vivo plasma samples. Use species-specific enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Validate via cross-species pharmacokinetic modeling and adjust for protein binding differences .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in neurological pathways?

- Methodological Answer : Employ receptor binding assays (e.g., radioligand displacement for 5-HT2A/D2 receptors) and functional cellular models (e.g., cAMP modulation in HEK293 cells). Combine with siRNA knockdown of putative targets to confirm specificity. For in vivo correlation, use behavioral assays (e.g., prepulse inhibition in rodents) alongside microdialysis for neurotransmitter quantification .

Q. How should researchers address conflicting mutagenicity data for this compound?

- Methodological Answer : Perform Ames fluctuation tests with TA98/TA100 strains ± metabolic activation (S9 fraction). Compare dose-response curves and statistical power (e.g., ANOVA with post-hoc Tukey test). Investigate confounding factors like impurity profiles (HPLC-MS purity checks) or solvent toxicity. Cross-validate with micronucleus assays in mammalian cells .

Q. What computational strategies predict this compound’s interactions with off-target proteins?

- Methodological Answer : Use molecular docking (AutoDock Vina) against Pharmaprojects’ target library, prioritizing kinases and GPCRs. Validate predictions with surface plasmon resonance (SPR) for binding affinity (KD measurements). Apply machine learning models (e.g., Random Forest) trained on ToxCast data to assess off-target risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.